molecular formula C12H14BrNO3 B7851253 Ethyl 4-(2-bromopropanoylamino)benzoate

Ethyl 4-(2-bromopropanoylamino)benzoate

Cat. No.: B7851253
M. Wt: 300.15 g/mol
InChI Key: GKCSOMOXXDIABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-bromopropanoylamino)benzoate is an ester and amide-functionalized aromatic compound designed for research and development applications, particularly as a key synthetic intermediate. This molecule integrates a bromopropanoyl group, a versatile handle for further chemical transformations, with an ethyl benzoate backbone, a structure featured in compounds studied for their potential biological activity . The bromine atom on the propionamide chain makes it a valuable precursor in nucleophilic substitution reactions, enabling researchers to construct more complex molecular architectures, such as heterocyclic systems often targeted in medicinal chemistry . Similarly, the ethyl ester group can be hydrolyzed to the carboxylic acid or transformed into other functional groups, offering additional avenues for molecular diversification. Compounds with related structural motifs, such as ether and amide-linked long chains, have been investigated for their self-assembling properties and potential application in material science, for instance, in the development of organogelators for environmental remediation . Researchers can utilize this reagent in the synthesis of novel compounds for screening against various biological targets. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(2-bromopropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-17-12(16)9-4-6-10(7-5-9)14-11(15)8(2)13/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCSOMOXXDIABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-(2-bromopropanoylamino)benzoate with analogous compounds, emphasizing structural variations, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties Applications
This compound C₁₂H₁₄BrNO₃ 300.15 g/mol 2-bromopropanoylamino at C4 High electrophilicity (Br); potential for nucleophilic substitution Organic synthesis, hapten design (inferred from )
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 g/mol Dimethylamino at C4 High solubility in DMSO; strong basicity NMR calibrant , co-initiator in resin cements (higher reactivity)
Ethyl 4-(phenylamino)benzoate C₁₅H₁₅NO₂ 241.29 g/mol Phenylamino at C4 Hydrogen-bonding capability; aromatic π-π interactions Pharmaceutical/material precursor (inferred from )
Methyl 4-(bromomethyl)benzoate C₉H₉BrO₂ 229.07 g/mol Bromomethyl at C4 Electrophilic bromine; steric flexibility Hapten conjugation in immunology
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) C₂₂H₂₀ClN₂O₅S 460.92 g/mol Chlorophenyl sulfonamide at C4 Antimicrobial activity (MIC: 0.45–0.9 mM) Antibacterial agent

Structural and Functional Analysis

Substituent Effects on Reactivity Bromine vs. Amide vs. Sulfonamide: The propanoylamino group in the target compound differs from SABA1’s sulfonamide, which contributes to SABA1’s antibacterial activity via membrane interaction . The amide linkage may reduce acidity compared to sulfonamides.

Solubility and Stability Ethyl 4-(dimethylamino)benzoate’s dimethylamino group increases solubility in polar aprotic solvents like DMSO , whereas the brominated analog’s hydrophobicity may limit solubility in aqueous systems.

Applications in Material Science Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization due to higher electron-donating capacity . The brominated analog could similarly enhance reactivity in photoinitiation systems.

Biological Relevance Methyl 4-(bromomethyl)benzoate’s use as a hapten spacer suggests that this compound’s bromine and amide groups may facilitate covalent conjugation to carrier proteins for antibody development.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-bromopropanoylamino)benzoate?

The compound is typically synthesized via multi-step reactions involving amidation and bromination. For example:

  • Step 1 : React ethyl 4-aminobenzoate with a brominated acylating agent (e.g., 2-bromopropanoyl chloride) in anhydrous conditions to form the amide bond .
  • Step 2 : Purify intermediates using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
  • Key reagents : Tetramethylthiuram disulfide (for thioamide formation) or hydrazine hydrate (for cyclization) may be used depending on the target derivative .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
Amidation2-Bromopropanoyl chloride, DCM, 0–25°CIntroduce bromopropanoyl group
PurificationEthyl acetate/hexane (3:7), silica gel columnIsolate product
Characterization¹H/¹³C-NMR, FT-IR, melting pointConfirm structure

Q. What spectroscopic methods are used to validate the structure of this compound?

  • ¹H/¹³C-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.8–8.1 ppm, ethyl ester at δ 1.3–4.3 ppm) and carbon backbone .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
  • Elemental analysis : Validates purity (>95% C, H, N) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Data collection : Use high-resolution X-ray diffraction (XRD) data. SHELXL refines atomic positions and thermal parameters, while SHELXE assists in experimental phasing .
  • Key parameters : Apply twin refinement (if twinned crystals) and anisotropic displacement models for heavy atoms (e.g., bromine) .
  • Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous features .

Example : In a study of related benzoate derivatives, SHELXL achieved a final R1 of 3.2% using 4232 reflections .

Q. How can reaction conditions be optimized to minimize dibutyl by-products during synthesis?

  • N-Alkylation optimization : Use a 1.2:1:4.6 molar ratio of triethylamine:benzocaine:1-bromobutane at 60°C to reduce dibutyl formation by 40% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .
  • Monitoring : Real-time HPLC or GC-MS detects by-products early .

Q. How does the compound’s electronic structure influence its antitumor activity?

  • Mechanistic insight : The bromopropanoyl group enhances electrophilicity, promoting covalent binding to cysteine residues in target proteins .
  • Structure-activity relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br) show higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀: 12–18 µM) .

Table 2: Antitumor Activity of Derivatives

DerivativeSubstituentIC₅₀ (µM)Target Cancer Cell Line
Compound 2-SC(NMe₂)15.2MCF-7
Compound 4-NH-C(S)-NHNH₂12.8HepG2
Data adapted from crystal structure and bioactivity studies .

Q. How should researchers address contradictions in reported yields for similar benzoate derivatives?

  • Root-cause analysis : Compare solvent purity (e.g., anhydrous vs. technical grade), reaction time, and catalyst loading .
  • Reproducibility : Replicate conditions with controlled variables (e.g., inert atmosphere for moisture-sensitive steps) .
  • Analytical validation : Use orthogonal methods (e.g., LC-MS and ¹H-NMR) to verify yield calculations .

Methodological Guidelines

  • For crystallography : Prioritize SHELXL for small-molecule refinement due to its robustness with high-resolution data .
  • For synthetic optimization : Employ design of experiments (DoE) to systematically vary temperature, stoichiometry, and solvent .
  • For bioactivity testing : Include positive controls (e.g., cisplatin) and validate assays via triplicate runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.